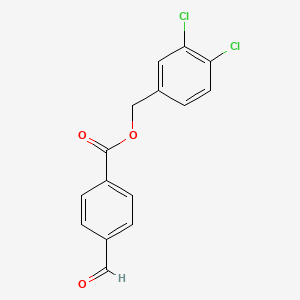
3,4-dichlorobenzyl 4-formylbenzoate
Descripción general
Descripción
3,4-dichlorobenzyl 4-formylbenzoate, also known as DCBFB, is an organic compound that belongs to the family of aromatic esters. It is a white crystalline solid with a molecular weight of 319.15 g/mol. DCBFB has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate is not fully understood. However, it has been suggested that 3,4-dichlorobenzyl 4-formylbenzoate acts by inhibiting the growth and proliferation of bacterial and fungal cells. It may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 4-formylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter signaling. 3,4-dichlorobenzyl 4-formylbenzoate has also been found to induce DNA damage and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichlorobenzyl 4-formylbenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3,4-dichlorobenzyl 4-formylbenzoate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3,4-dichlorobenzyl 4-formylbenzoate. One potential area of study is the development of new derivatives of 3,4-dichlorobenzyl 4-formylbenzoate with enhanced therapeutic properties. Another area of research is the investigation of the mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate and its potential interactions with other compounds. Additionally, the use of 3,4-dichlorobenzyl 4-formylbenzoate as a potential antimicrobial agent in food and agriculture industries could also be explored.
Aplicaciones Científicas De Investigación
3,4-dichlorobenzyl 4-formylbenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antitumor properties. 3,4-dichlorobenzyl 4-formylbenzoate has been used as a precursor for the synthesis of other organic compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)9-20-15(19)12-4-1-10(8-18)2-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGYWNATMCKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 4-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4141502.png)

![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4141529.png)
![2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4141535.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4141538.png)
![N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4141540.png)
![N-benzyl-2-{[({4-ethyl-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141546.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4141550.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide](/img/structure/B4141582.png)
![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)
